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Compound of Interest

Compound Name: Nioben

Cat. No.: B1205756 Get Quote

Disclaimer: The compound "Nioben" as specified in the topic is not a recognized chemical

entity in standard scientific literature. To fulfill the request for a comprehensive technical guide,

this document will focus on Osimertinib, a well-documented, third-generation epidermal growth

factor receptor (EGFR) tyrosine kinase inhibitor. This guide is intended for researchers,

scientists, and drug development professionals.

Introduction to Osimertinib
Osimertinib (trade name Tagrisso™) is a targeted cancer therapy used primarily for the

treatment of non-small cell lung cancer (NSCLC) with specific mutations in the EGFR gene.[1]

[2] It is a mono-anilino-pyrimidine compound designed to selectively and irreversibly inhibit both

EGFR-sensitizing mutations (like L858R and exon 19 deletions) and the T790M resistance

mutation, which often develops after treatment with first- or second-generation EGFR inhibitors.

[3][4] A key structural feature of Osimertinib is its reactive acrylamide group, which forms a

covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the mutant EGFR,

leading to sustained inhibition of the receptor's signaling pathways.[5][6]

Mechanism of Action: EGFR Signaling Pathway
Inhibition
Osimertinib exerts its therapeutic effect by disrupting the signaling cascades that drive tumor

cell proliferation and survival.[7] The Epidermal Growth Factor Receptor (EGFR) is a

transmembrane protein that, upon activation, triggers multiple downstream pathways, including
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the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[3][8] In certain cancers, mutations in

the EGFR gene lead to its constitutive activation, promoting uncontrolled cell growth.[8]

Osimertinib's primary mechanism involves the irreversible inhibition of these mutated EGFR

forms.[7] By covalently binding to the Cys797 residue, it blocks ATP from entering the kinase

domain, thereby preventing receptor phosphorylation and shutting down the aberrant

downstream signaling.[7][8] This targeted action is significantly more potent against mutant

EGFR than the wild-type receptor, which contributes to a more favorable side-effect profile

compared to earlier-generation inhibitors.[3]
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Figure 1: Osimertinib's Mechanism of Action.
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Synthesis Pathways for Osimertinib
The synthesis of Osimertinib is a multi-step process that has been subject to various

optimizations to improve yield, reduce costs, and enhance scalability.[9][10] A common and

convergent synthetic route involves the preparation of two key fragments, which are then

coupled to form the core structure, followed by the introduction of the acrylamide side chain.

[11]

A representative synthesis workflow is outlined below. This process begins with the

construction of the pyrimidine core linked to the indole moiety, followed by coupling with the

aniline side chain, and finally, acylation to install the reactive acrylamide group.
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Figure 2: General Synthesis Workflow for Osimertinib.

Quantitative Data Summary
The efficiency of Osimertinib synthesis can vary depending on the specific route and conditions

employed. The following table summarizes representative data from a documented synthetic

process.
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Step
No.

Reactio
n

Key
Reagent
s

Solvent(
s)

Temp.
(°C)

Time (h)
Yield
(%)

Purity
(HPLC)

1

Pyrimidin

e Core

Formatio

n

Intermedi

ate A,

Intermedi

ate B

2-

Pentanol
120 16 ~65% >98%

2

Nitro

Group

Reductio

n

Compou

nd 4, H₂,

Pd/C

Ethanol 25 4 ~95% >99%

3

Amide

Bond

Formatio

n

Compou

nd 5,

Acryloyl

Chloride

THF,

DIPEA
0-25 2 ~85% >99%

Overall - - - - -

~40.4%

(over 6

steps)

[11]

>99.1%

[11]

Note: Data is compiled from various sources and represents typical values. Actual results may

vary.

Detailed Experimental Protocols
The following protocols provide a more detailed look at the key transformations in a common

Osimertinib synthesis.

Protocol 1: Synthesis of the Pyrimidine Core
(Compound 4)

Reaction Setup: A reaction vessel is charged with 1-(4-((2-(dimethylamino)ethyl)

(methyl)amino)-2-methoxy-5-nitrophenyl)guanidine (Intermediate B) and 3-

(dimethylamino)-1-(1-methyl-1H-indol-3-yl)prop-2-en-1-one (Intermediate A).[11]
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Solvent Addition: Anhydrous 2-pentanol is added as the solvent.[9]

Reaction Conditions: The mixture is heated to approximately 120°C and stirred for 16-24

hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or

High-Performance Liquid Chromatography (HPLC).

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature.

The product is precipitated by the addition of a non-polar solvent (e.g., hexane). The solid is

collected by filtration, washed with the non-polar solvent, and dried under vacuum to yield

the pyrimidine core intermediate.

Protocol 2: Reduction of the Nitro Group (to form
Compound 5)

Reaction Setup: The pyrimidine core intermediate (Compound 4) is dissolved in a suitable

solvent, typically ethanol or methanol.

Catalyst Addition: A catalytic amount of Palladium on Carbon (10% Pd/C) is added to the

solution.

Reaction Conditions: The reaction vessel is purged with hydrogen gas and maintained under

a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room

temperature. The mixture is stirred vigorously for 2-6 hours until the starting material is

consumed (monitored by TLC/HPLC).

Work-up and Isolation: The reaction mixture is filtered through a pad of celite to remove the

catalyst. The filtrate is concentrated under reduced pressure to yield the aniline intermediate

(Compound 5), which is often used in the next step without further purification due to its

potential instability.[9]

Protocol 3: Final Acylation to Osimertinib
Reaction Setup: The aniline intermediate (Compound 5) is dissolved in an anhydrous aprotic

solvent, such as Tetrahydrofuran (THF) or Dichloromethane (DCM), under an inert

atmosphere (e.g., nitrogen or argon). A base, such as Diisopropylethylamine (DIPEA) or

triethylamine, is added.
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Reagent Addition: The solution is cooled to 0°C in an ice bath. Acryloyl chloride is added

dropwise to the stirred solution, maintaining the temperature below 5°C.

Reaction Conditions: After the addition is complete, the reaction is allowed to warm to room

temperature and stirred for 1-3 hours.

Work-up and Isolation: The reaction is quenched by the addition of water or a saturated

aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous

layer is extracted with an organic solvent. The combined organic layers are washed with

brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude

product is then purified, typically by column chromatography or recrystallization, to afford

pure Osimertinib.

This document is for informational purposes only and does not constitute a license to practice

any patented invention. All laboratory work should be conducted by qualified professionals in

appropriate facilities with all necessary safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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